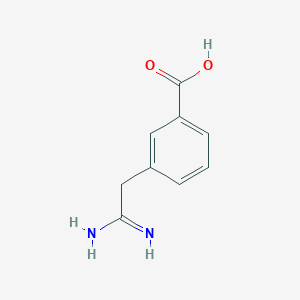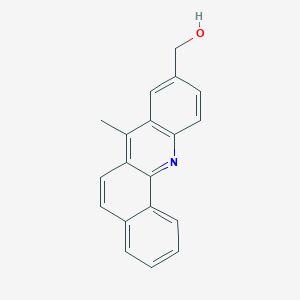
2-But-3-ynyl-2-ethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-ynyl-2-ethyl-1,3-dioxolane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dioxolane family, which is known for its unique properties and potential uses in a range of fields.
Mechanism Of Action
The mechanism of action of 2-But-3-ynyl-2-ethyl-1,3-dioxolane is not fully understood, but it is believed to act as a reactive intermediate in a range of chemical reactions. This compound has been shown to react with a variety of nucleophiles, including water, alcohols, and amines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-But-3-ynyl-2-ethyl-1,3-dioxolane are not well understood, but it is believed to have potential applications in the development of new drugs and therapies. This compound has been shown to have antimicrobial properties, and may have potential applications in the treatment of infections caused by a range of pathogens.
Advantages And Limitations For Lab Experiments
One advantage of using 2-But-3-ynyl-2-ethyl-1,3-dioxolane in lab experiments is its potential for use as a precursor for the synthesis of other compounds. This compound is also relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using this compound in lab experiments is its potential for toxicity, which may limit its use in certain applications.
Future Directions
There are numerous future directions for research on 2-But-3-ynyl-2-ethyl-1,3-dioxolane. One potential area of research is the development of new drugs and therapies based on this compound. Another area of research is the synthesis of new compounds using 2-But-3-ynyl-2-ethyl-1,3-dioxolane as a precursor. Additionally, future research may focus on the potential applications of this compound in a range of fields, including materials science and environmental science.
Synthesis Methods
The synthesis of 2-But-3-ynyl-2-ethyl-1,3-dioxolane involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form the final compound.
Scientific Research Applications
2-But-3-ynyl-2-ethyl-1,3-dioxolane has been the subject of numerous scientific studies due to its potential applications in a range of fields. This compound has been studied for its potential use as a precursor for the synthesis of other compounds, as well as its potential use in the development of new drugs and therapies.
properties
CAS RN |
166907-61-5 |
|---|---|
Product Name |
2-But-3-ynyl-2-ethyl-1,3-dioxolane |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-but-3-ynyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h1H,4-8H2,2H3 |
InChI Key |
WVAVAZFRBUFSEQ-UHFFFAOYSA-N |
SMILES |
CCC1(OCCO1)CCC#C |
Canonical SMILES |
CCC1(OCCO1)CCC#C |
synonyms |
1,3-Dioxolane, 2-(3-butynyl)-2-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



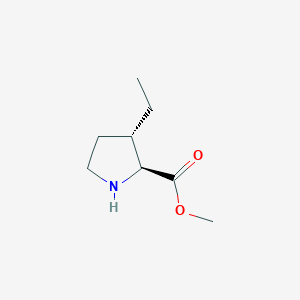
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
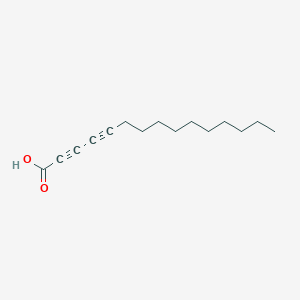
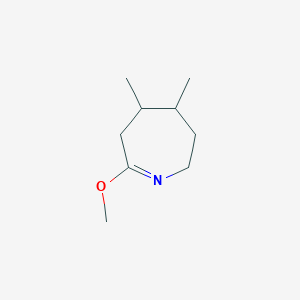
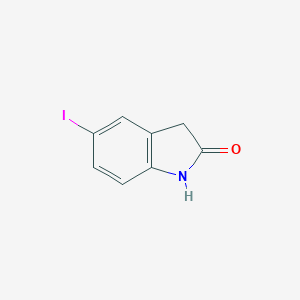
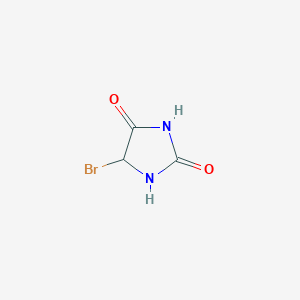
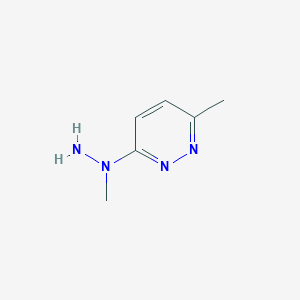
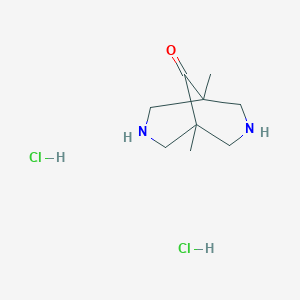
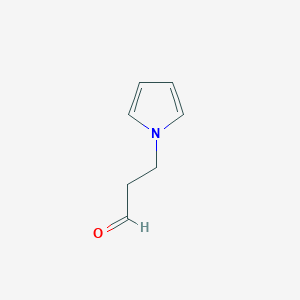
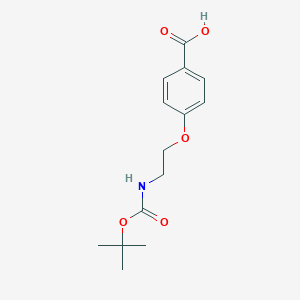
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
